molecular formula C10H15NO2 B13230987 6-Methyl-2-(2-methylpropoxy)pyridin-3-ol

6-Methyl-2-(2-methylpropoxy)pyridin-3-ol

Cat. No.: B13230987
M. Wt: 181.23 g/mol
InChI Key: JXZVEZXYRSOELG-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-methylpropoxy)pyridin-3-ol is a chemical compound with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a methyl group and a 2-methylpropoxy group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-methylpropoxy)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-3-pyridinol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-methylpropoxy)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-(2-methylpropoxy)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-methylpropoxy)pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-pyridinol: A precursor in the synthesis of 6-Methyl-2-(2-methylpropoxy)pyridin-3-ol.

    2-Methylpropyl bromide: Used in the synthesis of the compound.

    Pyridine N-oxides: Oxidation products of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

6-methyl-2-(2-methylpropoxy)pyridin-3-ol

InChI

InChI=1S/C10H15NO2/c1-7(2)6-13-10-9(12)5-4-8(3)11-10/h4-5,7,12H,6H2,1-3H3

InChI Key

JXZVEZXYRSOELG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)O)OCC(C)C

Origin of Product

United States

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